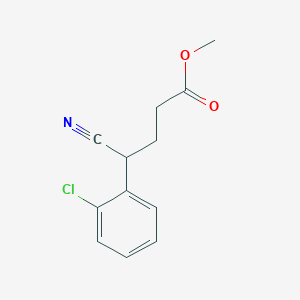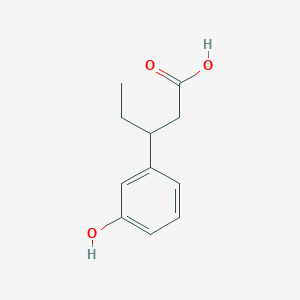![molecular formula C18H23N3O3S B11718065 (2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)
(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[1-(6-HEXYL-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-(6-HEXYL-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core is synthesized through a cyclization reaction involving a phenolic compound and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Hexyl Group: The hexyl group is introduced through an alkylation reaction using hexyl halide and a suitable base.
Formation of the Thiourea Moiety: The thiourea moiety is introduced by reacting the chromen derivative with thiourea under reflux conditions in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-[1-(6-HEXYL-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; room temperature to reflux conditions.
Substitution: Alkyl halides, acyl chlorides; organic solvents; room temperature to reflux conditions.
Major Products Formed
Oxidation: Oxidized chromen derivatives.
Reduction: Reduced chromen derivatives.
Substitution: Substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of [(Z)-[1-(6-HEXYL-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interaction with DNA/RNA: Intercalating into DNA or RNA strands and affecting their function.
Modulation of Signaling Pathways: Interfering with cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
[(Z)-[1-(6-HEXYL-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA can be compared with other chromen derivatives such as:
Coumarin: Known for its anticoagulant properties.
Esculetin: Exhibits antioxidant and anti-inflammatory activities.
Warfarin: A widely used anticoagulant medication.
The uniqueness of [(Z)-[1-(6-HEXYL-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL)ETHYLIDENE]AMINO]THIOUREA lies in its specific structural features and the presence of the thiourea moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H23N3O3S |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
[(Z)-1-(6-hexyl-7-hydroxy-2-oxochromen-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C18H23N3O3S/c1-3-4-5-6-7-12-8-13-9-14(11(2)20-21-18(19)25)17(23)24-16(13)10-15(12)22/h8-10,22H,3-7H2,1-2H3,(H3,19,21,25)/b20-11- |
InChI-Schlüssel |
QPRFOIUWODUGJJ-JAIQZWGSSA-N |
Isomerische SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)/C(=N\NC(=S)N)/C)O |
Kanonische SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=NNC(=S)N)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B11718001.png)



![2,2-Difluoro-8-azaspiro[4.5]decane](/img/structure/B11718039.png)
![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)
![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)

